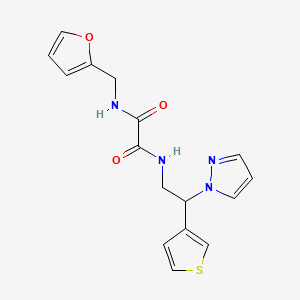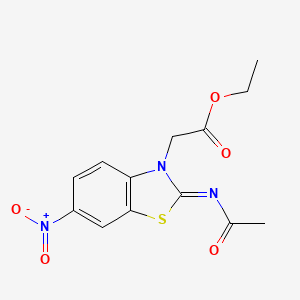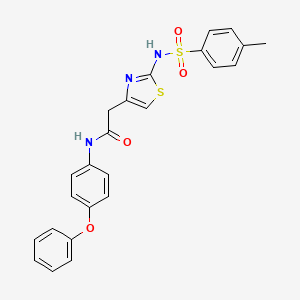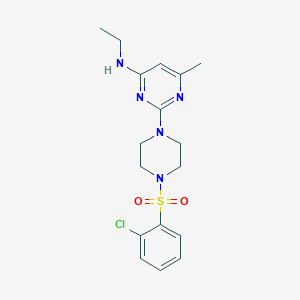
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine, also known as DBMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBMP belongs to the class of sulfonamide compounds and has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it has been proposed that 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators, and matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess a broad range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, there are also some limitations to using 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in lab experiments. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine is a relatively new compound, and its biological activities are not fully understood. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has not been extensively tested in animal models, and its toxicity profile is not well established.
Orientations Futures
There are several future directions for research on 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. One direction is to further investigate the mechanism of action of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its biological activities. Another direction is to test the efficacy of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine in animal models of inflammatory diseases, cancer, and viral infections. Additionally, there is a need to establish the toxicity profile of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine and its potential side effects. Finally, there is a need to optimize the synthesis method of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine involves the reaction of 3,4-diethoxybenzenesulfonyl chloride with 1-(2-methylphenyl)piperazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the piperazine ring to form 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine. The yield of 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine can be improved by using a solvent such as dichloromethane and by optimizing the reaction conditions such as temperature and reaction time.
Applications De Recherche Scientifique
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has also been found to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential anti-cancer agent. Additionally, 1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine has been shown to possess anti-viral properties against HIV-1 and HCV.
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-26-20-11-10-18(16-21(20)27-5-2)28(24,25)23-14-12-22(13-15-23)19-9-7-6-8-17(19)3/h6-11,16H,4-5,12-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAILCTYKBKHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Diethoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)

![N1-(4-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2359734.png)

![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)



![N-(Cyclohex-3-en-1-ylmethyl)-N-[[6-(dimethylamino)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2359746.png)

![(Z)-2-Cyano-3-[4-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2359751.png)
![8-chloro-N-(2-ethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359752.png)